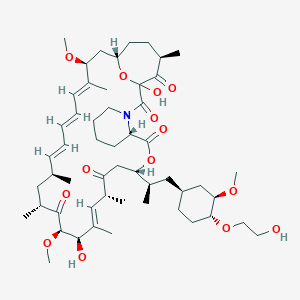![molecular formula C16H11BrN4 B601165 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 143030-54-0](/img/structure/B601165.png)
4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Übersicht
Beschreibung
an impurity of Letrozole
Wirkmechanismus
Target of Action
The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .
Pharmacokinetics
As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .
Result of Action
The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYXLLKSEYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)


